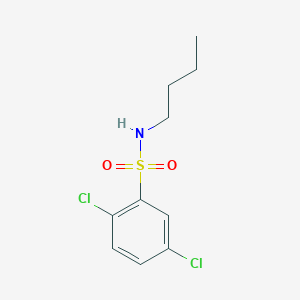

N-butyl-2,5-dichlorobenzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-butyl-2,5-dichlorobenzenesulfonamide is a chemical compound with the molecular formula C10H13Cl2NO2S . It belongs to the class of organic compounds known as benzenesulfonamides, which are organic compounds containing a sulfonamide group that is S-linked to a benzene ring .

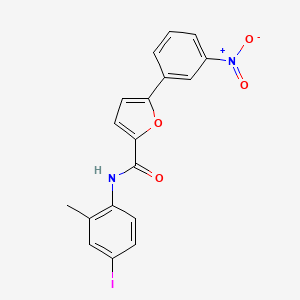

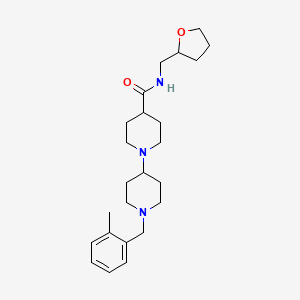

Molecular Structure Analysis

The molecular structure of N-butyl-2,5-dichlorobenzenesulfonamide consists of a benzene ring S-linked to a sulfonamide group, with two chlorine atoms attached to the benzene ring and a butyl group attached to the nitrogen atom of the sulfonamide group .Physical And Chemical Properties Analysis

N-butyl-2,5-dichlorobenzenesulfonamide has an average mass of 282.187 Da and a monoisotopic mass of 281.004395 Da .科学的研究の応用

Anticancer Properties

“N-butyl-2,5-dichlorobenzenesulfonamide” has been used in the synthesis of new chalcone derivatives, which have shown notable anticancer effects . These compounds have been tested on various human cancer cells, such as cervical HeLa, acute promyelocytic leukemia HL-60, and gastric adenocarcinoma AGS . The activity of all compounds against cancer cells was significant, with IC50 values in the range of 0.89–9.63 µg/mL .

Cell Cycle Inhibition

Among all the tested compounds, derivative 5 showed the highest activity on the AGS cell line . Therefore, it was tested for cell cycle inhibition . The results showed that this compound strongly arrested the cell cycle in the subG0 phase .

Induction of Mitochondrial Membrane Depolarization

The same derivative 5 was also tested for the induction of mitochondrial membrane depolarization . The results showed that this compound depolarized the mitochondrial membrane .

Activation of Caspase-8 and -9

The derivative 5 was further tested for the activation of caspase-8 and -9 . The results showed that this compound activated caspase-8 and -9 .

Antioxidant Properties

All the obtained compounds were also assessed for their antioxidant activity . The highest antiradical effect was demonstrated for derivative 5, which was able to inhibit DPPH and ABTS radicals . All examined compounds showed dose-dependent activity against neutrophil elastase .

特性

IUPAC Name |

N-butyl-2,5-dichlorobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13Cl2NO2S/c1-2-3-6-13-16(14,15)10-7-8(11)4-5-9(10)12/h4-5,7,13H,2-3,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZTKJVPOROKRPU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNS(=O)(=O)C1=C(C=CC(=C1)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Cl2NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-butyl-2,5-dichlorobenzenesulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![diethyl 2-{[N-(2-phenylethyl)glycyl]amino}-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate](/img/structure/B5125158.png)

![N-ethyl-3-[4-(trifluoromethyl)benzoyl]-1-piperidinecarboxamide](/img/structure/B5125164.png)

![2-{[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-phenylacetamide](/img/structure/B5125165.png)

![methyl 2-{[2,6-dinitro-4-(trifluoromethyl)phenyl]amino}benzoate](/img/structure/B5125169.png)

![5-[3-(5-chloro-2-hydroxyphenyl)-2-methyl-2-propen-1-ylidene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5125198.png)

![(3aS*,5S*,9aS*)-5-(4-hydroxy-3-methoxyphenyl)-2-(2-methylbenzyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5125201.png)

![1-[3-(3-methoxyphenoxy)propoxy]-2-nitrobenzene](/img/structure/B5125209.png)

![4-{[2-(2,4-dichlorophenoxy)propanoyl]amino}benzamide](/img/structure/B5125246.png)

![N,N'-{5-[(1,3-thiazol-2-ylamino)carbonyl]-1,3-phenylene}di(2-thiophenecarboxamide)](/img/structure/B5125251.png)